molecular formula C8H10ClN3O3S B12316723 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Cat. No.: B12316723
M. Wt: 263.70 g/mol
InChI Key: GCJTZTPPIDBHBO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is systematically named 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride under IUPAC guidelines. The nomenclature derives from its core structure:

  • Acetohydrazide backbone : A two-carbon chain (acetyl group) bonded to a hydrazide functional group (-NH-NH₂).
  • Sulfanyl substituent : A sulfur atom (-S-) linking the acetohydrazide moiety to the aromatic ring.
  • 4-nitrophenyl group : A benzene ring substituted with a nitro (-NO₂) group at the para position.
  • Hydrochloride salt : The hydrazide nitrogen is protonated and paired with a chloride counterion.

The IUPAC classification places this compound in the sulfanyl acetohydrazide family, characterized by sulfur-linked aromatic systems and hydrazide functionalities.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₀ClN₃O₃S reflects the following composition:

  • 8 carbon atoms : Distributed across the phenyl ring, acetyl group, and sulfanyl bridge.
  • 10 hydrogen atoms : Attached to carbons and nitrogens.
  • 1 chlorine atom : From the hydrochloride counterion.
  • 3 nitrogen atoms : In the nitro, hydrazide, and ammonium groups.
  • 3 oxygen atoms : From the nitro and carbonyl groups.
  • 1 sulfur atom : In the sulfanyl linkage.
Property Value
Molecular weight 263.70 g/mol
Exact mass 263.007 Da

The molecular weight aligns with related sulfanyl acetohydrazides, such as 2-(4-chlorophenyl)acetohydrazide (184.62 g/mol) and (E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide (283.29 g/mol), highlighting the impact of substituents on mass.

Crystallographic Data and Three-Dimensional Conformational Studies

As of current literature, crystallographic data for this compound remain unreported. However, structural analogs provide insights into potential conformational features:

  • Sulfanyl bridge geometry : In similar compounds, the C-S-C bond angle approximates 104°, with rotational flexibility around the sulfur-carbon bonds.
  • Hydrazide conformation : The NH-NH₂ group typically adopts a planar or near-planar arrangement due to resonance stabilization.
  • Nitro group orientation : The para-nitro substituent on the phenyl ring favors a coplanar alignment with the aromatic system to maximize conjugation.

Future studies using X-ray diffraction or neutron scattering could elucidate precise bond lengths and lattice parameters.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure is dominated by three key features:

  • Nitro group resonance : The -NO₂ group withdraws electrons via conjugation, creating partial positive charges at the ortho and para positions of the phenyl ring. This delocalization stabilizes the aromatic system.
  • Sulfanyl bridge effects : The sulfur atom donates electron density through its lone pairs, moderating the electron-withdrawing impact of the nitro group. This creates a push-pull electronic environment.
  • Hydrazide resonance : The acetohydrazide moiety exhibits resonance between the carbonyl oxygen and the adjacent nitrogen, as shown below:

$$
\text{O=C-NH-NH}2 \leftrightarrow \text{O⁻-C=NH⁺-NH}2
$$

This resonance reduces electron density on the hydrazide nitrogen, enhancing its electrophilicity.

Comparative Structural Analysis with Related Sulfanyl Acetohydrazide Derivatives

The structural uniqueness of 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride becomes evident when compared to analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Feature
2-(4-Chlorophenyl)acetohydrazide -Cl 184.62 Chlorine substituent enhances hydrophobicity
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide -CH=N-C₆H₅ 283.29 Schiff base formation increases π-conjugation
2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide -S-C₁₂H₂₅ 550.20 Long alkane chain introduces amphiphilicity

Key differences include:

  • Electron-withdrawing vs. electron-donating groups : The nitro group in the title compound contrasts with the chloro group in , altering electronic interactions.
  • Steric effects : Bulky substituents, such as the dodecylsulfanyl chain in , limit rotational freedom compared to the smaller sulfanyl group in the title compound.
  • Salt formation : The hydrochloride salt enhances solubility in polar solvents compared to neutral hydrazides.

Properties

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanylacetohydrazide;hydrochloride

InChI

InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H

InChI Key

GCJTZTPPIDBHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis involves two primary steps:

  • Formation of the acetohydrazide backbone : Typically achieved via nucleophilic acyl substitution or condensation reactions.
  • Introduction of the 4-nitrophenylsulfanyl group : Through substitution or coupling reactions.

Step 1: Synthesis of Chloroacetohydrazide

Reagents : Chloroacetyl chloride, hydrazine hydrate
Conditions : Basic medium (e.g., triethylamine), inert solvent (e.g., THF)

Parameter Details
Reaction Mechanism Nucleophilic attack by hydrazine on chloroacetyl chloride to form chloroacetohydrazide (ClCH₂CONHNH₂)
Yield ~70–80% (estimated from analogous reactions with 4-nitroaniline)
Purification Recrystallization from ethyl acetate or filtration after aqueous workup

Example Reaction :
$$ \text{ClCH}2\text{COCl} + \text{NH}2\text{NH}2 \rightarrow \text{ClCH}2\text{CONHNH}_2 + \text{HCl} $$

Step 2: Introduction of 4-Nitrophenylsulfanyl Group

Reagents : 4-Nitrophenylthiol, base (e.g., K₂CO₃)
Conditions : Polar aprotic solvent (e.g., DMF), mild heating

Parameter Details
Reaction Mechanism SN2 displacement: Thiolate ion (S⁻) replaces Cl⁻ in chloroacetohydrazide
Yield ~60–70% (based on similar thioether syntheses)
Workup Acidification with HCl to protonate the product and form the hydrochloride salt

Example Reaction :
$$ \text{ClCH}2\text{CONHNH}2 + \text{HS-C}6\text{H}4\text{-NO}2 \xrightarrow{\text{Base}} \text{CH}2\text{(S-C}6\text{H}4\text{-NO}2\text{)CONHNH}2 + \text{HCl} $$

Alternative Route: Direct Acyl Hydrazide Formation

Reagents : 4-Nitrophenylthiol, acetyl chloride, hydrazine hydrate
Conditions : Sequential addition of reagents in a single pot

Parameter Details
Mechanism 1. Acetyl chloride reacts with hydrazine to form acetohydrazide.
2. 4-Nitrophenylthiol substitutes a leaving group (if present).
Advantages Simplified workflow, reduced purification steps
Limitations Requires precise stoichiometric control to avoid side reactions

Synthesis of 4-Nitrophenylthiol

Method : Sulfonation of 4-fluoronitrobenzene followed by reduction

Step Reagents/Conditions Yield
Sulfonation 4-Fluoronitrobenzene + Na₂S in DMF ~75%
Reduction HCl + Zn in aqueous medium ~85%

Critical Reaction Parameters

Factor Optimal Range Impact on Yield
Temperature 0–25°C Prevents decomposition of nitro groups
Base Strength Weak base (e.g., K₂CO₃) Minimizes side reactions
Solvent DMF, THF Enhances solubility of intermediates

Purification and Characterization

Techniques :

  • Recrystallization : From ethanol or ethyl acetate.
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 4.3 (CH₂), 7.8–8.3 (aromatic), 10.9 (NH) ppm.
    • IR : Stretching at ~1650 cm⁻¹ (C=O), ~3400 cm⁻¹ (NH)

Challenges and Mitigation

Challenge Solution
Low Solubility Use polar aprotic solvents (e.g., DMF) or sonication
Side Reactions Strict anhydrous conditions; avoid excess base
Nitro Group Stability Maintain <50°C; avoid strong acids/bases

Comparison with Analogous Compounds

Compound Key Difference Yield
2-Chloro-N-(4-nitrophenyl)acetamide Amide vs. hydrazide ~80%
4-Nitrophenylhydrazine No acetate or sulfanyl group ~39%

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride typically involves multiple steps, including the formation of the sulfanyl group and subsequent hydrazone formation. The compound's structure allows it to participate in various chemical reactions, which can be utilized in synthetic organic chemistry.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing the nitrophenyl group have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potential as effective antimicrobial agents .

Anticancer Potential

The structural characteristics of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride may contribute to its potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the nitrophenyl moiety is often associated with increased biological activity against cancer cells .

Synthetic Intermediates

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in developing novel pharmaceuticals and agrochemicals.

Structure-Activity Relationship Studies

The unique structural features of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride allow researchers to explore structure-activity relationships (SAR). By modifying different substituents on the phenyl ring or altering the hydrazide functionality, scientists can assess how these changes affect biological activity, leading to the discovery of more potent derivatives .

Several studies have documented the efficacy of compounds related to or derived from 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride:

  • A study published in Chemistry & Biology Interface evaluated a series of derivatives for their antimicrobial activity against various strains, demonstrating that modifications to the nitrophenyl group significantly influenced their effectiveness .
  • Research on related thiadiazole derivatives has shown promising antibacterial and antifungal activity, suggesting that similar structural motifs could enhance the biological activity of hydrazides like 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride .

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Several acetohydrazide derivatives share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Structural Features Reference
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride 4-Nitrophenyl, hydrochloride salt Electron-withdrawing nitro group; enhanced solubility via salt formation
2-[(4-Chlorophenyl)sulfanyl]-N′-benzylidene acetohydrazide 4-Chlorophenyl, benzylidene Chlorine substituent (electron-withdrawing); aromatic Schiff base for stability
2-(Triazolylsulfanyl)-N′-arylidene acetohydrazides Triazolyl, substituted arylidene Bulky triazole ring; variable aryl groups modulate steric and electronic effects
N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide Piperazine-nitrophenyl, substituted benzyl Piperazine ring introduces basicity; nitro group enhances π-π stacking
2-[(Benzoxazolyl)sulfanyl]acetohydrazide derivatives Benzoxazole, substituted aldehydes Benzoxazole core enhances aromaticity; solvent-free synthesis improves eco-efficiency

Key Observations :

  • Bulky substituents (e.g., triazolyl, benzoxazole) may improve selectivity by steric hindrance .
  • Schiff base formation (e.g., arylidene) stabilizes the hydrazide moiety and enables conjugation with aromatic systems .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral hydrazides .
  • Electron effects : Nitro groups increase acidity (pKa ~3–4), while methoxy or hydroxyl substituents reduce it (pKa ~5–6) .
  • Thermal stability : Arylidene and triazolyl derivatives exhibit higher melting points (>200°C) due to extended conjugation .

Biological Activity

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (CAS No. 1427380-85-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is characterized by the presence of a nitrophenyl group attached to a sulfanyl acetohydrazide moiety. This unique structure contributes to its diverse biological activities.

PropertyValue
CAS Number 1427380-85-5
Molecular Formula C8H10ClN3O3S
Molecular Weight 239.70 g/mol
Solubility Soluble in water

Antibacterial Activity

Research has indicated that 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride exhibits significant antibacterial properties. A study assessed its efficacy against various Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed:

BacteriaMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

This suggests that the compound is particularly effective against Staphylococcus aureus, indicating its potential for treating infections caused by this pathogen.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.

Results from Antifungal Testing

FungiMIC (µg/mL)
Candida albicans64
Aspergillus niger128

These findings suggest moderate antifungal activity, particularly against Candida albicans, which is clinically significant given the rising incidence of fungal infections.

Anticancer Activity

The anticancer potential of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride has been explored in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study evaluated the compound's effect on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)
MCF-715
A54920

These results indicate that the compound possesses significant anticancer activity, with lower IC50 values suggesting higher potency against these cancer types.

The biological activity of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The compound could compromise the integrity of microbial membranes, leading to cell death.

Q & A

Q. What are the optimized synthetic routes for preparing 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride?

A solvent-free approach is efficient for synthesizing derivatives of this compound. For example, grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with substituted aldehydes in an agate mortar, followed by reductive amination using sodium borohydride/boric acid, yields target molecules in high purity . Alternatively, refluxing intermediates (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate in absolute alcohol for 4 hours provides the hydrazide backbone . TLC (chloroform:methanol, 7:3) monitors reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Key peaks include N–H (~3280 cm⁻¹), C=O (1680–1690 cm⁻¹), and C–S (740–750 cm⁻¹) .
  • NMR : The 1H^1H-NMR spectrum shows aromatic protons (δ 7.14–8.2 ppm), a singlet for the hydrazide NH (δ 8.1 ppm), and S–CH2_2 protons (δ 3.82 ppm). 13C^{13}C-NMR confirms carbonyl (δ 173 ppm) and aromatic carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.8 for derivatives) correlate with theoretical masses .

Q. How is the nitro group’s reactivity exploited in derivatization?

The 4-nitrophenyl moiety undergoes condensation with aldehydes to form Schiff bases, enabling structural diversification. For instance, reacting with 4-chloroacetophenone in acetic acid yields hydrazone derivatives with potential bioactivity . The nitro group’s electron-withdrawing nature also stabilizes intermediates during nucleophilic substitutions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

Molecular docking studies (e.g., using Autodock Vina) evaluate binding affinities to target receptors like 2A9¹ (anticancer). Derivatives with electron-withdrawing groups (e.g., –NO2_2) show enhanced interactions via hydrogen bonding and π-π stacking, correlating with >70% cell viability in anticancer assays .

Q. What strategies resolve contradictions in antimicrobial activity data across derivatives?

Bioactivity discrepancies arise from substituent electronic effects. For example, derivatives with –Cl or –Br substituents exhibit lower MIC values (≤12.5 µg/mL) against S. aureus compared to –OCH3_3 analogs due to enhanced membrane penetration . Statistical analysis (e.g., ANOVA) identifies significant differences between compound groups .

Q. Which analytical methods validate crystallographic purity for structural studies?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software refines structures and identifies hydrogen-bonding networks. High-resolution data (≤0.84 Å) and low R-factors (≤0.05) confirm purity . PXRD patterns should match simulated data from Mercury software to detect polymorphic impurities.

Q. How do solvent-free conditions impact reaction kinetics compared to traditional reflux?

Solvent-free grinding reduces reaction times (20–30 minutes vs. 4 hours for reflux) by eliminating diffusion limitations. Kinetic studies using HPLC show a 3-fold increase in rate constants under solvent-free conditions due to mechanochemical activation .

Q. What role does the sulfanyl group play in stabilizing intermediates during synthesis?

The –S– linkage enhances electron delocalization in transition states, as evidenced by DFT calculations. This stabilizes intermediates during nucleophilic acyl substitution, improving yields by 15–20% compared to non-sulfanyl analogs .

Method Development Questions

Q. How are HPLC-MS parameters optimized for quantifying trace impurities?

Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min). MS detection in ESI+ mode (m/z 250–500) identifies impurities like unreacted hydrazine (m/z 32.05) .

Q. Which crystallization solvents maximize yield and purity?

Ethanol-water mixtures (7:3) yield needle-like crystals with 95% purity, while methanol recrystallization reduces halogenated byproducts (e.g., 4-chloro derivatives) by 30% .

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